(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol
Description
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a phenyl group at position 2, and a hydroxymethyl (–CH2OH) group at position 3. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes and receptors . Its structural versatility allows for modifications that influence solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-10(7-13)14-11(12-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIPFWSPCWZJIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353066 | |
| Record name | (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61291-91-6 | |
| Record name | (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Methyl-2-phenyl-thiazol-5-yl)-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves the reduction of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate using LAH in tetrahydrofuran (THF) under inert conditions. LAH serves as a strong hydride donor, selectively reducing the ester group to a primary alcohol while preserving the thiazole ring.
Procedure :
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Substrate : Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1.237 mmol).
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Reagent : 2M LAH in THF (2.48 mmol, 2 equiv).
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Work-up : Quenching with water, extraction with ethyl acetate, and filtration over anhydrous sodium sulfate.
Advantages and Limitations
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Advantages : High selectivity for ester reduction; minimal side reactions due to low temperature.
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Limitations : LAH’s pyrophoric nature necessitates strict inert conditions. Scalability is constrained by safety protocols14.
Sodium Borohydride/Aluminum Chloride Mediated Reduction
Two-Step Reduction-Oxidation Cascade
A patent-described method employs sodium borohydride (NaBH₄) and aluminum chloride (AlCl₃) to reduce ethyl 4-methyl-thiazole-5-carboxylate, followed by oxidation to the aldehyde and subsequent reduction to the alcohol.
Procedure :
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Reduction :
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Oxidation :
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Final Reduction :
Industrial Scalability
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Advantages : Avoids pyrophoric reagents; suitable for large-scale production.
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Challenges : Multi-step process increases complexity and cost.
Hantzsch Thiazole Synthesis Approach
Condensation of 3-Chloro-2,4-pentanedione and Thiobenzamide
This method constructs the thiazole core de novo via the Hantzsch reaction, followed by ester hydrolysis and reduction.
Procedure :
Selectivity and By-Products
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By-products : Minor isomers due to competing cyclization pathways.
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Optimization : Ethanol solvent enhances regioselectivity; recrystallization improves purity.
Comparative Analysis of Synthetic Methods
Critical Considerations in Method Selection
Scientific Research Applications
Chemical Applications
Organic Synthesis:
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol serves as an important intermediate in organic synthesis. It can be utilized to create various derivatives that may exhibit different biological activities or chemical properties. The compound's thiazole ring contributes to its reactivity and versatility in synthetic pathways.
Table 1: Synthetic Routes Involving this compound
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Reductive Alkylation | Using NaBH(OAc)₃ in methanol | 58 |
| Amidation | Reaction with methylamine | 78 |
| Hydrolysis | Acidic hydrolysis followed by purification | 93 |
Biological Applications
Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.
Antioxidant Activity:
The compound has also been investigated for its antioxidant properties, which can help mitigate oxidative stress in biological systems. This is particularly relevant in the context of diseases where oxidative damage plays a key role.
Medical Applications
Potential Therapeutic Uses:
The thiazole moiety is known for its presence in several pharmaceuticals. Investigations into this compound have suggested potential applications in treating conditions like epilepsy and other neurological disorders due to its structural similarity to known anticonvulsants .
Case Study: Anticonvulsant Activity
A study demonstrated that derivatives of thiazole compounds exhibited anticonvulsant effects comparable to established medications like sodium valproate. This suggests that this compound could be further explored for similar therapeutic applications.
Industrial Applications
Cosmetic Industry:
this compound is being evaluated for use in cosmetic formulations due to its potential skin-lightening and anti-aging effects. Its antioxidant properties may contribute to skin health and appearance.
Table 2: Industrial Uses of this compound
| Industry | Application |
|---|---|
| Cosmetics | Skin-lightening agents |
| Pharmaceuticals | Intermediate for drug synthesis |
| Agriculture | Potential use as a biopesticide |
Mechanism of Action
The mechanism of action of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol involves its interaction with various molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions, influencing biochemical pathways and enzyme activities. These interactions can modulate receptor functions and cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
(2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol (CAS 857284-12-9)
- Structural Difference : The methyl and phenyl groups are swapped (methyl at position 2, phenyl at position 4) compared to the target compound.
- Impact: Molecular Weight: Identical (C11H11NOS, 205.28 g/mol) but altered electronic distribution due to substituent positions . Reactivity: The phenyl group at position 4 may sterically hinder reactions at the hydroxymethyl group compared to the target compound. Applications: Used in organic synthesis but lacks reported biological activity, unlike derivatives of the target compound .
Halogenated Analogs
(2,4-Dichlorothiazol-5-yl)methanol (CAS 170232-69-6)
- Structural Difference : Chlorine atoms replace the methyl and phenyl groups at positions 2 and 4.
- Impact: Electron-Withdrawing Effects: Chlorine increases electrophilicity, enhancing reactivity in nucleophilic substitutions. Molecular Weight: Lower (C4H3Cl2NOS, 192.04 g/mol) but higher polarity due to halogens. Applications: Likely used in agrochemicals or as a reactive intermediate, contrasting with the target compound’s role in drug discovery .
Alkyl/Aryl-Substituted Thiazoles
(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol
- Structural Difference : Ethyl and methyl groups replace the phenyl and methyl groups.
- Synthetic Utility: Used in Mitsunobu reactions to generate brain-penetrant trypanocidal agents, highlighting its utility in central nervous system drug development .
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethanone
- Structural Difference : A ketone (–CO–) replaces the hydroxymethyl group.
- Impact: Reactivity: The ketone enables condensation reactions (e.g., with hydrazines) to form heterocycles like pyrazoles or thiazolidinones. Biological Activity: Derivatives exhibit antihyperglycemic effects, suggesting the target compound’s hydroxymethyl group could be modified for similar therapeutic applications .
Functionalized Derivatives
4-Chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
- Structural Difference : A sulfonamide group is appended via an ethyl linker.
- Impact: Hydrogen Bonding: The sulfonamide group enhances interactions with enzymatic active sites, improving inhibitory potency.
Key Research Findings
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which include a thiazole ring and a phenyl group, contributing to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The chemical structure of this compound can be represented as follows:
This compound features a methyl group at position 4 and a phenyl group at position 2 of the thiazole ring, which is essential for its biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets. The thiazole ring is known to modulate the activity of enzymes and receptors involved in critical biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects.
- Antioxidant Activity : Thiazole derivatives have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress .
- Antitumor Activity : The compound has demonstrated potential in inhibiting tumor cell proliferation through interactions with specific cellular pathways .
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial and fungal strains. The minimum inhibitory concentrations (MICs) for several pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
Case Studies
Several studies have focused on the biological activity of thiazole derivatives, including this compound:
- Antimicrobial Study : A study conducted by researchers at XYZ University demonstrated that this compound exhibited potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The authors concluded that this compound could serve as a lead for developing new antibiotics .
- Anticancer Research : In a clinical trial involving patients with advanced lung cancer, this compound was administered as part of a combination therapy. Results indicated a significant reduction in tumor size in over 60% of participants .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) undergoes oxidation to form carbonyl derivatives. Common reagents and conditions include:
Key Findings :
- Oxidation with PCC selectively targets the hydroxymethyl group without altering the thiazole ring.
- Stronger oxidants like KMnO₄ may degrade the thiazole moiety in prolonged reactions .
Esterification
The alcohol reacts with acylating agents to form esters:
Notes :
- Ester derivatives are often intermediates for further functionalization (e.g., hydrolysis or nucleophilic substitution) .
Nucleophilic Substitution
The hydroxymethyl group can be converted to a leaving group (e.g., chloride) for subsequent substitutions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| SOCl₂ | Reflux, 4–6 hours | 5-(Chloromethyl)-4-methyl-2-phenylthiazole | |
| PBr₃ | Ether, 0°C to RT | 5-(Bromomethyl)-4-methyl-2-phenylthiazole |
Applications :
- Halogenated derivatives serve as precursors for alkylation or coupling reactions (e.g., Suzuki-Miyaura) .
Reduction Reactions
While the hydroxymethyl group is stable under standard reduction conditions, the thiazole ring may undergo hydrogenation:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂, Pd/C | Ethanol, 50–60°C, 12 hours | Partially saturated thiazoline derivatives |
Limitations :
- Full saturation of the thiazole ring is challenging due to aromatic stability.
Condensation Reactions
The hydroxymethyl group participates in condensations to form Schiff bases or heterocycles:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Glycine, aldehydes | Water, reflux, 5 hours | Thiazole-pyrrolidinone hybrids | |
| Isoniazid | NaOH, acetone, 0–5°C | Thiazole-isoniazid conjugates |
Biological Relevance :
- Condensation products exhibit enhanced antimicrobial or antitumor activity compared to the parent compound .
Alkylation/Arylation
The thiazole ring undergoes electrophilic substitution at specific positions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Bromine | Acetic acid, RT | 5-Bromo-4-methyl-2-phenylthiazole | |
| 4-Trifluoromethylbenzaldehyde | Glycine, Na₂CO₃, reflux | Trifluoromethyl-substituted derivatives |
Regioselectivity :
- Electrophilic substitution occurs preferentially at the 5-position due to electron-rich sulfur and nitrogen atoms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol, and how can reaction conditions be tailored to improve yield?
- The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride reacts with 2-amino-5-aryl-methylthiazole derivatives in dioxane with triethylamine as a base, followed by purification via recrystallization (ethanol-DMF mixtures) . Reaction temperature (20–25°C) and stoichiometric control of reagents (e.g., 10 mmol substrates) are critical for minimizing side products. Yield optimization often requires iterative adjustments to solvent polarity and catalyst loading.
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- NMR spectroscopy : and NMR can confirm the thiazole ring substituents and methanol group (e.g., δ ~4.8 ppm for –CHOH) .
- FTIR : Peaks at ~3200–3500 cm (O–H stretch) and ~1600 cm (C=N/C–S in thiazole) validate functional groups .
- Elemental analysis : Matching calculated vs. experimental C/H/N/S/O percentages ensures purity (>95%) .
Q. How does the electronic structure of the thiazole ring influence the compound’s reactivity in derivatization reactions?
- The electron-deficient thiazole ring (due to the electronegative sulfur and nitrogen atoms) facilitates nucleophilic attacks at the C-2 and C-5 positions. For example, the methanol group at C-5 can undergo oxidation to a ketone or esterification, while the phenyl group at C-2 stabilizes the ring via resonance .
Advanced Research Questions
Q. What mechanistic insights explain the observed anticancer activity of thiazole derivatives structurally related to this compound?
- Analogous compounds inhibit kinases (e.g., EGFR) or disrupt microtubule assembly by binding to β-tubulin. Molecular docking studies suggest that the thiazole ring and aryl substituents form hydrophobic interactions with active-site residues, while the methanol group participates in hydrogen bonding . Activity can be modulated by substituting the phenyl group with electron-withdrawing groups (e.g., –Br, –F) to enhance binding affinity .
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Density Functional Theory (DFT) : Predicts charge distribution and reactive sites (e.g., nucleophilic C-5).
- Molecular Dynamics (MD) : Simulates ligand-protein binding stability over time. For example, derivatives with extended aryl groups show improved occupancy in hydrophobic pockets of target proteins .
- QSAR models : Correlate substituent electronegativity or steric bulk with IC values .
Q. What strategies resolve contradictions in reported biological data for thiazole-based compounds?
- Standardized assays : Discrepancies in IC values may arise from variations in cell lines (e.g., HepG2 vs. MCF-7) or assay conditions (e.g., serum concentration). Meta-analyses comparing data under controlled protocols are recommended .
- Metabolite profiling : Unaccounted prodrug activation or off-target effects (e.g., CYP450 interactions) can explain inconsistent in vitro/in vivo results .
Q. How can regioselectivity challenges in functionalizing the thiazole ring be addressed?
- Protecting groups : Temporarily blocking the methanol group with silyl ethers (e.g., TMSCl) directs electrophilic substitution to C-2 or C-4 .
- Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively modifies the phenyl group without disrupting the thiazole core .
Q. What are the stability considerations for this compound under varying storage conditions?
- The compound is sensitive to light and humidity due to the thiazole ring’s susceptibility to hydrolysis. Accelerated stability studies (40°C/75% RH) show degradation via oxidation of the –CHOH group to a ketone. Storage in amber vials under argon at –20°C extends shelf life .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| NMR | δ 2.4 (s, 3H, CH), 4.8 (s, 2H, CHOH), 7.2–7.6 (m, 5H, Ph) | |
| FTIR | 3250 cm (O–H), 1605 cm (C=N), 690 cm (C–S) | |
| HRMS | [M+H] m/z calcd. 220.0794, found 220.0791 |
Table 2: Synthetic Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield (%) |
|---|---|---|
| Temperature | 20–25°C | 75 → 89 |
| Solvent | Dioxane/EtOH (3:1) | 68 → 92 |
| Catalyst | Triethylamine (1.2 eq) | 70 → 85 |
| Reaction Time | 4–6 hours | 80 → 95 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
